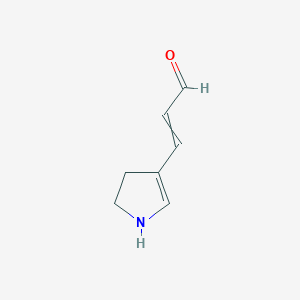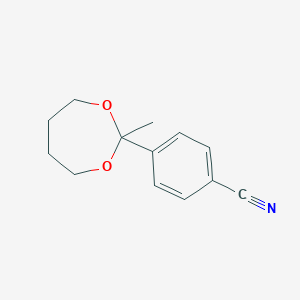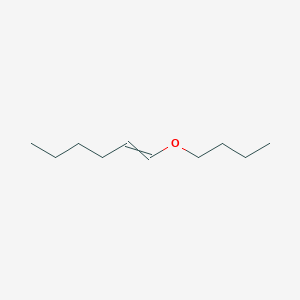![molecular formula C13H17ClO2 B14188480 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde CAS No. 921937-93-1](/img/structure/B14188480.png)
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde is an organic compound with the molecular formula C13H17ClO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-chloro-3-methylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and (2S,3S)-2-chloro-3-methylpentanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with benzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzoic acid.
Reduction: 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(2S,3S)-2-Chloro-3-methylbutyl]oxy}benzaldehyde: Similar structure but with a shorter alkyl chain.
4-{[(2S,3S)-2-Chloro-3-methylhexyl]oxy}benzaldehyde: Similar structure but with a longer alkyl chain.
4-{[(2S,3S)-2-Bromo-3-methylpentyl]oxy}benzaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
921937-93-1 |
|---|---|
Molekularformel |
C13H17ClO2 |
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
4-[(2S,3S)-2-chloro-3-methylpentoxy]benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(2)13(14)9-16-12-6-4-11(8-15)5-7-12/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
RYEGZGANDPAHEK-GXFFZTMASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](COC1=CC=C(C=C1)C=O)Cl |
Kanonische SMILES |
CCC(C)C(COC1=CC=C(C=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)



![Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-](/img/structure/B14188427.png)

![3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B14188432.png)
![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)

![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B14188458.png)
![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
